2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound that features a benzodioxin ring fused with an acetonitrile group
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including potential antibacterial and enzyme inhibitory agents.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and antibacterial activity, providing insights into the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as carbonic anhydrase .
Mode of Action
Similar compounds have been reported to inhibit enzymes by coordinating their anion with the cation of the enzyme, resulting in a reduced output for a transition state required for activity .
Biochemical Pathways
Related compounds have been shown to impact the carbonic anhydrase pathway .
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Related compounds have been reported to exhibit potent therapeutic potential against various gram-negative and gram-positive bacterial strains .
Action Environment
It’s worth noting that the storage temperature can affect the stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of acetonitrile . The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLKONEGHMVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406135 | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17253-10-0 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17253-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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